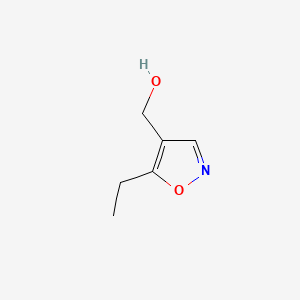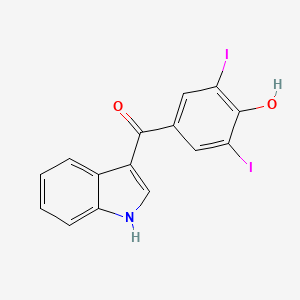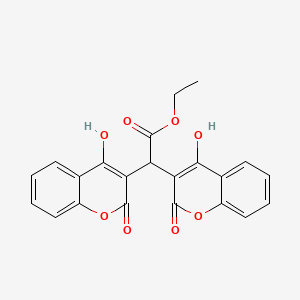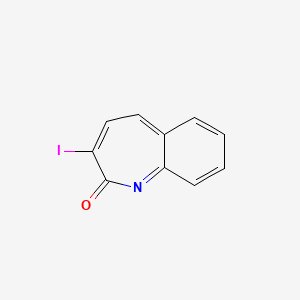
Methdilazine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methdilazine-d4 Hydrochloride is a deuterated form of Methdilazine Hydrochloride, a phenothiazine derivative with antihistaminic activity. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Methdilazine, as the deuterium atoms provide a distinct mass spectrometric signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methdilazine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Methdilazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the following steps:
N-Alkylation: The starting material, phenothiazine, is alkylated with a deuterated alkyl halide in the presence of a base such as sodium hydride.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium content in the compound .
Chemical Reactions Analysis
Types of Reactions
Methdilazine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of Methdilazine-d4.
Reduction: Reduced forms of Methdilazine-d4.
Substitution: Substituted derivatives with various alkyl groups.
Scientific Research Applications
Methdilazine-d4 Hydrochloride is widely used in scientific research for the following applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Methdilazine in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Methdilazine.
Drug Interaction Studies: Examining the interactions of Methdilazine with other drugs and their impact on its pharmacokinetics.
Analytical Chemistry: Using Methdilazine-d4 as an internal standard in mass spectrometric analysis to quantify Methdilazine in biological samples
Mechanism of Action
Methdilazine-d4 Hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The deuterium atoms in Methdilazine-d4 do not alter the pharmacological activity of the compound but provide a distinct mass spectrometric signature for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
Methdilazine Hydrochloride: The non-deuterated form of Methdilazine-d4 Hydrochloride.
Chlorpromazine: Another phenothiazine derivative with antipsychotic and antihistaminic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic agent
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolism studies, allowing for precise quantification and identification of Methdilazine and its metabolites in biological samples.
Properties
CAS No. |
1330055-82-7 |
|---|---|
Molecular Formula |
C18H21ClN2S |
Molecular Weight |
336.914 |
IUPAC Name |
10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; |
InChI Key |
IEISBKIVLDXSMZ-XZAFBHDOSA-N |
SMILES |
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Synonyms |
10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride; Dilosyn-d4; Disyncran-d4; Methdilazine-d4 MonoHydrochloride; NSC 169091-d4; Tacaryl-d4; Tacaryl-d4 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
